molecular formula C25H29Cl2FN4O2 B1678905 p-MPPF dihydrochloride CAS No. 223699-41-0

p-MPPF dihydrochloride

Cat. No.: B1678905
CAS No.: 223699-41-0
M. Wt: 507.4 g/mol
InChI Key: TZOICBMBENXHNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-MPPF dihydrochloride involves several steps. The starting material is typically 4-fluorobenzoyl chloride, which undergoes a reaction with 2-(2-methoxyphenyl)piperazine to form an intermediate. This intermediate is then reacted with 2-pyridylamine to yield the final product, this compound. The reaction conditions usually involve the use of organic solvents such as ethanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: p-MPPF dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorobenzamide and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .

Scientific Research Applications

p-MPPF dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving 5-HT1A receptor antagonists.

    Biology: this compound is employed in experiments to understand the role of serotonin receptors in various biological processes.

    Medicine: This compound is used in preclinical studies to investigate potential therapeutic applications for disorders related to serotonin dysregulation, such as depression and anxiety.

    Industry: this compound is utilized in the development of new pharmaceuticals targeting the serotonin system

Mechanism of Action

p-MPPF dihydrochloride exerts its effects by selectively binding to the 5-HT1A serotonin receptors, thereby blocking the action of serotonin. This antagonistic action prevents the activation of downstream signaling pathways that are normally triggered by serotonin binding. The molecular targets involved include the 5-HT1A receptors located in various regions of the brain, such as the hippocampus and cortex .

Comparison with Similar Compounds

    p-MPPI: Another selective 5-HT1A receptor antagonist, but less potent than p-MPPF dihydrochloride.

    WAY-100635: A well-known 5-HT1A receptor antagonist with a different chemical structure but similar pharmacological profile.

Uniqueness: this compound is unique due to its high potency and selectivity for the 5-HT1A receptors. It has a higher affinity for these receptors compared to similar compounds, making it a valuable tool in research studies focused on serotonin receptor function .

Properties

CAS No.

223699-41-0

Molecular Formula

C25H29Cl2FN4O2

Molecular Weight

507.4 g/mol

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;dihydrochloride

InChI

InChI=1S/C25H27FN4O2.2ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;;/h2-13H,14-19H2,1H3;2*1H

InChI Key

TZOICBMBENXHNK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

p-MPPF dihydrochloride;  p MPPF dihydrochloride;  pMPPF dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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